Cas no 1616240-29-9 (2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid)

2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical synthesis. Its difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The carboxylic acid moiety allows for further functionalization, enabling versatile derivatization for targeted compound development. This compound’s structural features contribute to improved lipophilicity and binding affinity in bioactive molecules. Its high purity and well-defined chemical properties ensure consistent performance in synthetic routes. Suitable for use in cross-coupling reactions, amide formations, and other transformations, it serves as a key building block for researchers developing novel therapeutics or crop protection agents.
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid structure
1616240-29-9 structure
Product Name:2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
CAS No:1616240-29-9
MF:C8H7F2NO2
MW:187.143489122391
CID:4846540
Update Time:2025-10-23

2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
    • TQU0386
    • 2-(difluoromethyl)-5-methylnicotinic acid
    • Inchi: 1S/C8H7F2NO2/c1-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13)
    • InChI Key: GKHHTMUXLPHEKC-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)=CC(C)=CN=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • XLogP3: 1.4
  • Topological Polar Surface Area: 50.2

2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029078010-250mg
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
1616240-29-9 97%
250mg
504.00 USD 2021-06-03
Alichem
A029078010-500mg
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
1616240-29-9 97%
500mg
863.90 USD 2021-06-03
Alichem
A029078010-1g
2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid
1616240-29-9 97%
1g
1,490.00 USD 2021-06-03

Additional information on 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid

Comprehensive Analysis of 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid (CAS No. 1616240-29-9): Properties, Applications, and Industry Trends

2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid (CAS No. 1616240-29-9) is a fluorinated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its unique difluoromethyl substitution pattern, which enhances its bioactivity and metabolic stability. The presence of both carboxylic acid and difluoromethyl groups makes it a versatile intermediate for synthesizing advanced molecules with potential therapeutic and agricultural applications.

Recent studies highlight the growing demand for fluorinated pyridine derivatives in drug discovery, driven by their ability to improve pharmacokinetic properties. The 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid structure is particularly notable for its role in modulating enzyme interactions, making it valuable for designing kinase inhibitors and anti-inflammatory agents. Researchers are actively exploring its utility in cancer therapeutics and neurodegenerative disease research, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, the compound's carboxylic acid functionality allows for straightforward derivatization, enabling the creation of amides, esters, and other derivatives. Its difluoromethyl group, a bioisostere for common metabolic labile groups, contributes to enhanced drug-like properties. These features have spurred interest in structure-activity relationship (SAR) studies, particularly in optimizing small-molecule drug candidates.

In agrochemical applications, 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid serves as a precursor for crop protection agents. Its fluorinated structure aligns with the industry's shift toward low-environmental-impact pesticides, addressing global concerns about food security and sustainable agriculture. The compound's potential in pest resistance management is under investigation, as fluorinated compounds often exhibit improved target specificity.

The commercial availability of CAS No. 1616240-29-9 has expanded due to advancements in fluorination methodologies and green chemistry processes. Manufacturers now employ catalytic fluorination techniques to improve yield and reduce waste, reflecting the chemical industry's commitment to sustainable synthesis. Analytical data, including HPLC purity and NMR characterization, are critical for quality control, ensuring reproducibility in research applications.

Emerging trends in AI-driven drug discovery have further highlighted the importance of 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid as a building block for virtual screening libraries. Computational chemists leverage its structural features to predict novel bioactive compounds, accelerating hit identification. This intersection of computational chemistry and medicinal chemistry underscores the compound's relevance in modern drug development pipelines.

Regulatory considerations for fluorinated compounds emphasize thorough toxicological profiling and environmental fate studies. While 1616240-29-9 is not classified as hazardous under current guidelines, researchers must adhere to REACH compliance and GLP standards when handling it. Proper material safety data sheets (MSDS) and risk assessments are essential for laboratory use.

Future research directions for 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid may explore its metal-organic framework (MOF) applications or covalent inhibitor designs. With the rise of targeted protein degradation technologies, its scaffold could contribute to PROTAC development. The compound's versatility ensures its continued importance across multiple scientific disciplines.

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